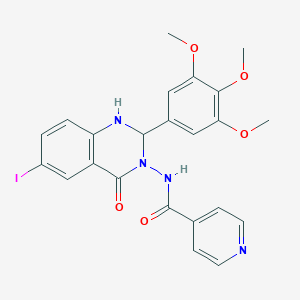
N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)quinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core structure substituted with an isoxazole and a methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Isoxazole Group: The isoxazole ring can be introduced via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a Friedel-Crafts alkylation reaction using methylbenzene and a suitable catalyst like aluminum chloride.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the quinoline derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
化学反应分析
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)quinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitro groups, and other electrophiles.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
科学研究应用
N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)quinoline-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and exerting its effects.
相似化合物的比较
Similar Compounds
- N-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- 4-methylphenyl 4-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}anilino)-4-oxobutanoate
Uniqueness
N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)quinoline-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
属性
分子式 |
C21H17N3O2 |
|---|---|
分子量 |
343.4 g/mol |
IUPAC 名称 |
N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C21H17N3O2/c1-13-7-9-15(10-8-13)19-12-17(16-5-3-4-6-18(16)22-19)21(25)23-20-11-14(2)26-24-20/h3-12H,1-2H3,(H,23,24,25) |
InChI 键 |
KOVGSOPWQJPRNF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NOC(=C4)C |
规范 SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NOC(=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(allyloxy)-N-(2-[4-(diethylamino)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)benzamide](/img/structure/B331218.png)
![Methyl 4,5-dimethyl-2-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B331219.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B331225.png)
![2-(2,4-dimethoxyphenyl)-N-[4-(dimethylamino)phenyl]-4-quinolinecarboxamide](/img/structure/B331227.png)
![2-(3-Bromophenyl)-4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B331228.png)
![ethyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B331230.png)

![N-[1-(1-adamantyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B331232.png)
![6-(5-Methyl-2-furyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B331233.png)


![PROPYL 4-({[2-(2-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE](/img/structure/B331238.png)

